molecular formula C21H14ClN3OS2 B12450058 2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B12450058
M. Wt: 423.9 g/mol
InChI Key: RITROLHPKGEMGH-UHFFFAOYSA-N
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Description

1-(2-CHLOROBENZOYL)-3-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]THIOUREA is a complex organic compound that features a combination of chlorobenzoyl, naphthyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROBENZOYL)-3-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]THIOUREA typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(naphthalen-2-yl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROBENZOYL)-3-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thioureas or thiazoles.

Scientific Research Applications

1-(2-CHLOROBENZOYL)-3-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-3-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]THIOUREA involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-CHLOROBENZOYL)-3-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClN3OS2

Molecular Weight

423.9 g/mol

IUPAC Name

2-chloro-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C21H14ClN3OS2/c22-17-8-4-3-7-16(17)19(26)24-20(27)25-21-23-18(12-28-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H2,23,24,25,26,27)

InChI Key

RITROLHPKGEMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=S)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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